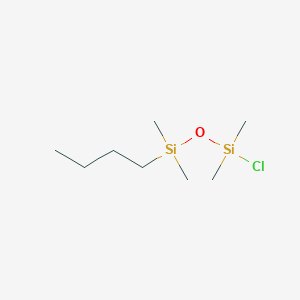
(3R)-4,4,4-trichloro-3-hydroxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-4,4,4-trichloro-3-hydroxybutanoic acid is an organic compound with a chiral center at the third carbon This compound is characterized by the presence of three chlorine atoms attached to the fourth carbon and a hydroxyl group attached to the third carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4,4,4-trichloro-3-hydroxybutanoic acid typically involves the chlorination of 3-hydroxybutanoic acid. The reaction can be carried out using chlorine gas in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is highly exothermic and requires careful monitoring to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a chlorination reactor where 3-hydroxybutanoic acid is continuously fed and reacted with chlorine gas. The product is then purified through distillation and crystallization to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
(3R)-4,4,4-trichloro-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form 3-hydroxybutanoic acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4,4-trichloro-3-oxobutanoic acid.
Reduction: Formation of 3-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3R)-4,4,4-trichloro-3-hydroxybutanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of (3R)-4,4,4-trichloro-3-hydroxybutanoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its overall activity.
類似化合物との比較
Similar Compounds
(3R)-3-hydroxybutanoic acid: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
4,4,4-trichlorobutanoic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
(3S)-4,4,4-trichloro-3-hydroxybutanoic acid: The enantiomer of the compound, which may have different biological activities due to its stereochemistry.
Uniqueness
(3R)-4,4,4-trichloro-3-hydroxybutanoic acid is unique due to the presence of both the hydroxyl group and the trichloromethyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its chiral nature also adds to its uniqueness, as the (3R) configuration can lead to specific interactions with chiral biological molecules.
特性
| 80513-23-1 | |
分子式 |
C4H5Cl3O3 |
分子量 |
207.43 g/mol |
IUPAC名 |
(3R)-4,4,4-trichloro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H5Cl3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10)/t2-/m1/s1 |
InChIキー |
PNRIZWCHOZUISE-UWTATZPHSA-N |
異性体SMILES |
C([C@H](C(Cl)(Cl)Cl)O)C(=O)O |
正規SMILES |
C(C(C(Cl)(Cl)Cl)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)





